molecular formula C19H16BrNOS B15005270 2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

Cat. No.: B15005270
M. Wt: 386.3 g/mol
InChI Key: YMKLSCXVKLFXLI-UHFFFAOYSA-N
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Description

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide is an organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a naphthalene ring, a bromobenzyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide typically involves the following steps:

    Bromination of Benzyl Sulfide: The initial step involves the bromination of benzyl sulfide to form 3-bromo-benzyl sulfide. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Acylation Reaction: The brominated product is then subjected to an acylation reaction with naphthalene-2-yl-acetic acid or its derivatives. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfanyl group back to its original state.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation of the sulfanyl group.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of naphthalene-2-yl-acetic acid and corresponding amines.

Scientific Research Applications

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for its role in modulating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and signaling pathways. The naphthalene ring may also contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: A simpler analog with a bromomethyl group attached to a benzene ring.

    Naphthalene-2-yl-acetic Acid: A precursor in the synthesis of the target compound.

    3-Bromo-benzyl Sulfide: An intermediate in the synthetic route.

Uniqueness

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activities. The presence of both the bromobenzyl and naphthalene moieties allows for diverse applications in various research fields.

Properties

Molecular Formula

C19H16BrNOS

Molecular Weight

386.3 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H16BrNOS/c20-17-7-3-4-14(10-17)12-23-13-19(22)21-18-9-8-15-5-1-2-6-16(15)11-18/h1-11H,12-13H2,(H,21,22)

InChI Key

YMKLSCXVKLFXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC(=CC=C3)Br

Origin of Product

United States

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